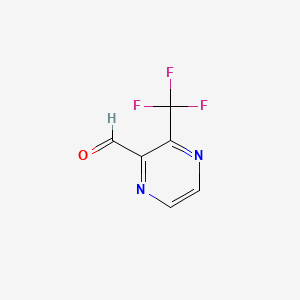

3-(Trifluoromethyl)pyrazine-2-carbaldehyde

描述

Significance of Trifluoromethylated Heterocycles in Contemporary Organic Synthesis and Materials Science

The introduction of trifluoromethyl (CF₃) groups into heterocyclic compounds is a strategy of paramount importance in modern chemistry. rsc.org The unique properties of the CF₃ group, including its high electronegativity, steric demand comparable to an isopropyl group, and metabolic stability, can dramatically alter the physicochemical characteristics of a parent molecule. rsc.orgresearchgate.net In medicinal chemistry and agrochemistry, incorporating a trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its transport and absorption, and metabolic stability, leading to a longer biological half-life. rsc.orgrsc.org It is estimated that approximately 25% of pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, with the trifluoromethyl group being a prevalent feature. rsc.org

Beyond the life sciences, trifluoromethylated heterocycles are integral to materials science. Their incorporation into polymers and other materials can lead to enhanced thermal stability, chemical resistance, and specific optical or electronic properties. lifechemicals.com The synthesis of these compounds has become a major area of research, focusing on developing efficient methods to install the CF₃ group onto various heterocyclic scaffolds. rsc.orgrsc.org The construction of trifluoromethylated heterocycles through the use of trifluoromethyl building blocks is considered a powerful and effective strategy. rsc.orgrsc.org

Overview of Pyrazine (B50134) Derivatives in Advanced Chemical Research

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a foundational structure in many areas of chemical research. nih.govirjmets.com Pyrazine derivatives are noted for their wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govresearchgate.net This has made them a focal point in drug discovery and development. nih.govresearchgate.net For instance, Pyrazinamide is a well-known synthetic drug used in the treatment of tuberculosis. lifechemicals.com

In the realm of organic synthesis, the electron-deficient nature of the pyrazine ring makes it a versatile platform for various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions. researchgate.nettandfonline.com Furthermore, pyrazine-based compounds are explored in materials science for applications in light-responsive materials, polymers for optical devices, and low-bandgap π-conjugated polymers for photovoltaic devices. lifechemicals.com The ongoing research into pyrazine derivatives highlights their sustained importance as versatile building blocks for creating complex and functional molecules. irjmets.comtandfonline.com

Structural Context of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde within Pyrazine and Organofluorine Chemistry

This compound is a bifunctional molecule that embodies key features of both organofluorine and pyrazine chemistry. Its structure consists of a pyrazine ring substituted with a highly electron-withdrawing trifluoromethyl group at the C3 position and an aldehyde functional group at the C2 position.

The proximity of these two groups on the pyrazine ring is critical to the compound's reactivity. The potent electron-withdrawing effect of the trifluoromethyl group significantly increases the electrophilicity of the adjacent aldehyde's carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, a key feature for its use in synthesis. Compared to its positional isomer, 6-(Trifluoromethyl)pyrazine-2-carbaldehyde, the direct adjacency of the -CF₃ group in the 3-position provides a more pronounced electronic effect on the aldehyde. This structural arrangement places the compound as a highly reactive and valuable intermediate in the synthesis of more complex fluorinated heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃F₃N₂O | uni.lu |

| Molecular Weight | 176.10 g/mol | |

| Monoisotopic Mass | 176.0197 g/mol | |

| CAS Number | 1197238-20-2 | bldpharm.com |

| IUPAC Name | This compound | |

| SMILES | C1=CN=C(C(=N1)C=O)C(F)(F)F | uni.lu |

| InChIKey | JSRSQMKEQWBMMV-UHFFFAOYSA-N | uni.lu |

Research Scope and Objectives Pertaining to this compound

The primary research interest in this compound lies in its utility as a specialized building block for organic synthesis. The enhanced reactivity of its aldehyde group makes it an ideal precursor for constructing a variety of more complex molecules. Key research objectives include:

Synthesis of Bioactive Molecules: A major focus is the use of this compound to synthesize novel candidates for pharmaceuticals and agrochemicals. The pyrazine core is a known pharmacophore, and the trifluoromethyl group can enhance biological efficacy and metabolic stability. rsc.org For example, derivatives of 3-(trifluoromethyl)pyrazine have been investigated for their potential anticancer activity. Furthermore, the related compound Pyraziflumid, an antifungal agrochemical, is a carboxamide derivative, highlighting the potential of this chemical class in agriculture. nih.gov

Development of Novel Ligands: The nitrogen atoms in the pyrazine ring and the oxygen of the aldehyde group can act as coordination sites for metal ions. This makes this compound a target for the synthesis of ligands for metal complexes, which have applications in catalysis and materials science.

Exploration of Chemical Reactions: The compound serves as a substrate for studying various chemical transformations. Its aldehyde function can undergo oxidation to form the corresponding carboxylic acid, reduction to an alcohol, or participate in numerous condensation and addition reactions to build molecular complexity. umich.edu These studies expand the toolbox of synthetic organic chemistry.

In essence, the research scope for this compound is centered on leveraging its unique structural and electronic properties to access new and functional chemical entities for a broad range of scientific applications.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-(Trifluoromethyl)pyrazine-2-carbaldehyde |

| Pyrazinamide |

| Pyraziflumid |

| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid |

| 3-(Trifluoromethyl)pyrazine-2-methanol |

| Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRSQMKEQWBMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197238-20-2 | |

| Record name | 3-(trifluoromethyl)pyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Trifluoromethyl Pyrazine 2 Carbaldehyde

Strategies for the Construction of the Trifluoromethylated Pyrazine (B50134) Core

The formation of the core pyrazine structure substituted with a trifluoromethyl group is a critical step. This can be achieved either by building the ring from open-chain molecules or by modifying an existing pyrazine ring.

Ring-Closure Approaches from Non-Pyrazine Precursors

Building the heterocyclic system from the ground up offers a high degree of control over the substitution pattern. These methods typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl-equivalent compound.

A prominent and efficient method for constructing the 3-(trifluoromethyl)pyrazine-2-carboxylate precursor involves the reaction of an alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate with ethylenediamine. acs.orgacs.orggoogle.comgoogle.com This process consists of several key stages.

First, the starting material, an alkyl 4,4,4-trifluoro-3-oxobutanoate, undergoes nitrosation to form the corresponding 2-(hydroxyimino) derivative. acs.orggoogle.com This is typically achieved using a nitrite (B80452) source, such as sodium nitrite in acetic acid. acs.orggoogle.com

The core of the synthesis is the cyclocondensation reaction. The resulting oxime, ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate, is treated with ethylenediamine. acs.orgacs.orggoogle.com This reaction is often performed in the presence of a trialkyl phosphite (B83602) and an excess of a carboxylic acid, such as benzoic acid, in a solvent like pyridine (B92270) or picoline. acs.orgacs.org The reaction initially forms a dihydropyrazine (B8608421) intermediate.

Table 1: Reaction Conditions for Ethylenediamine Cyclocondensation

| Precursor | Reagents | Solvent | Key Step | Product | Ref |

|---|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | Ethylenediamine, Triethyl phosphite, Benzoic acid, Bromine | 3-Picoline | Cyclocondensation-Aromatization | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | acs.org |

To improve efficiency and reduce the need for isolating intermediates, the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate can be performed in a one-pot fashion. acs.orgacs.orgfigshare.com This approach begins with the nitrosation of ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by the addition of the cyclocondensation and aromatization reagents to the same reaction vessel without a solvent change. acs.orgacs.org

In a typical one-pot procedure, after the initial formation of the oxime from ethyl 4,4,4-trifluoro-3-oxobutanoate, the excess nitrosating agent is removed under vacuum. acs.org Subsequently, a mixture containing ethylenediamine, a phosphite, and an acid in a suitable solvent is added, leading to the formation of the dihydropyrazine intermediate, which is then aromatized in situ to the final pyrazine ester. acs.org This streamlined process avoids the purification of the potentially unstable oxime and dihydropyrazine intermediates, making it a more practical and scalable option for large-scale preparation. google.com

Functionalization of Pre-existing Pyrazine Rings

An alternative to de novo ring synthesis is the modification of an already-formed pyrazine ring. This involves introducing the required trifluoromethyl and aldehyde groups onto the pyrazine core through separate chemical reactions.

The introduction of a trifluoromethyl group onto a pyrazine ring can be effectively achieved through the trifluoromethylation of a halogenated pyrazine derivative, such as a chloropyrazine. Copper-catalyzed reactions are particularly prevalent for this transformation due to their efficiency and cost-effectiveness.

Various trifluoromethylating reagents can be employed, including (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which is a popular nucleophilic CF₃ source. wikipedia.org The reaction of a halopyrazine with TMSCF₃ in the presence of a copper catalyst facilitates the substitution of the halogen atom with the trifluoromethyl group. wikipedia.org Electrophilic trifluoromethylation reagents, such as S-(trifluoromethyl)diphenylsulfonium salts (Umemoto's reagent) or hypervalent iodine-CF₃ reagents (Togni's reagents), are also widely used for the trifluoromethylation of heteroarenes. wikipedia.org These reactions often require a copper catalyst to proceed efficiently, converting aryl halides into their corresponding trifluoromethylated analogs. mdpi.com

Table 2: Reagents for Trifluoromethylation

| Reagent Type | Example Reagent | Typical Catalyst | Application | Ref |

|---|---|---|---|---|

| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Copper(I) salts | Trifluoromethylation of aryl halides | wikipedia.org |

| Electrophilic | Togni Reagents (Hypervalent Iodine-CF₃) | - | Trifluoromethylation of heteroarenes, thiols, alcohols | wikipedia.org |

| Electrophilic | Umemoto's Reagents (Sulfonium salts) | Copper powder | Trifluoromethylation of iodo-substituted aromatics | mdpi.com |

Directly introducing a formyl group onto the electron-deficient 2-trifluoromethylpyrazine ring via electrophilic substitution methods like the Vilsmeier-Haack reaction is challenging. organic-chemistry.orgijpcbs.com This reaction typically requires electron-rich aromatic substrates. organic-chemistry.org

Therefore, a more practical and commonly employed strategy to obtain 3-(trifluoromethyl)pyrazine-2-carbaldehyde is a two-step sequence starting from the corresponding ester, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, whose synthesis is described above. This sequence involves:

Reduction of the Ester : The ester group is first reduced to a primary alcohol. This transformation is readily achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield (3-(trifluoromethyl)pyrazin-2-yl)methanol.

Oxidation of the Alcohol : The resulting primary alcohol is then selectively oxidized to the aldehyde. This step requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂). This oxidation furnishes the final product, this compound.

This two-step reduction-oxidation pathway is a robust and high-yielding method for accessing pyrazine-2-carbaldehydes from their more readily available ester precursors.

Introduction of the Trifluoromethyl Group via Advanced Reagents and Methodologies

The introduction of a trifluoromethyl (-CF₃) group onto a heterocyclic ring is a critical step in the synthesis of many modern agrochemicals and pharmaceuticals. google.com For pyrazine and analogous pyridine systems, this is often achieved through methods starting from precursors that already contain the trifluoromethyl moiety or by direct fluorination of a related functional group. nih.gov

One common industrial approach for analogous pyridine compounds involves a chlorine/fluorine exchange reaction on a trichloromethyl-substituted ring at high temperatures using hydrogen fluoride, sometimes in the presence of a catalyst. nih.gov Another established strategy is the use of cyclocondensation reactions, where a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, is reacted with other components to form the heterocyclic core. nih.gov

More recent and advanced methodologies focus on improving safety, efficiency, and sustainability. For instance, continuous flow reactor technology is being explored for its ability to safely handle potentially hazardous fluorinating agents and to control highly exothermic reactions. acs.org Flow systems allow for the on-demand generation of sensitive or unstable intermediates, minimizing waste and improving reaction control. acs.org This is particularly relevant for trifluoromethylation, where traditional reagents can be costly and environmentally persistent. acs.org

Conversion Pathways from Related Pyrazine Derivatives to this compound

A primary route to this compound involves the chemical modification of a more stable precursor, typically a carboxylic acid or its ester derivative.

Reduction of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid Derivatives (e.g., Esters) to the Aldehyde

The conversion of a carboxylic acid derivative, such as an ester, to an aldehyde is a common yet delicate transformation that requires careful selection of reducing agents to prevent over-reduction to the corresponding alcohol. libretexts.org

A well-documented pathway to this compound begins with its corresponding ester, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This process can be achieved through two main strategies:

Two-Step Reduction-Oxidation: The ester is first fully reduced to the primary alcohol, 3-(trifluoromethyl)pyrazine-2-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting alcohol is then subjected to a controlled oxidation using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the target aldehyde. This method provides a reliable, albeit two-step, route to the final product.

Direct Partial Reduction: A more direct and efficient method involves the partial reduction of the ester using a sterically hindered and less reactive hydride reagent. Diisobutylaluminum hydride (DIBAL-H) is particularly effective for this transformation. libretexts.org The reaction is typically conducted at very low temperatures, such as -78 °C, to form a stable tetrahedral intermediate. libretexts.orgyoutube.com This intermediate does not collapse to the aldehyde until a subsequent aqueous workup is performed, at which point the excess reducing agent is quenched, preventing further reduction to the alcohol. youtube.com This protocol allows for the isolation of the aldehyde in a single reductive step. libretexts.org

Table 1: Comparison of Reduction Methods for 3-(Trifluoromethyl)pyrazine-2-carboxylate Ester

| Method | Reagent(s) | Key Steps | Intermediate Product | Final Product | Temperature | Ref. |

|---|

| Indirect (Two-Step) | 1. LiAlH₄ or NaBH₄ 2. PCC or DMP | 1. Full Reduction 2. Mild Oxidation | 3-(Trifluoromethyl)pyrazine-2-methanol | this compound | Ambient | | | Direct (One-Step) | 1. DIBAL-H 2. H₂O (workup) | Partial Reduction | Stable tetrahedral intermediate | this compound | -78 °C | libretexts.orgyoutube.com |

Emerging and Sustainable Synthetic Approaches

Modern chemical synthesis increasingly emphasizes the development of routes that are not only high-yielding but also environmentally benign and cost-effective.

Development of High-Yielding and Practical Synthetic Routes

The practical synthesis of this compound relies on efficient access to its key precursors, such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. google.com Patented procedures describe the synthesis of this ester from ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, which undergoes cyclization and subsequent reaction steps to form the pyrazine ring, with reported yields ranging from 25% to 55% depending on the specific reagents and conditions used. google.com The optimization of these steps, including precise control of stoichiometry and choice of solvent systems like ethyl acetate (B1210297) and dichloromethane, is crucial for maximizing yield.

Eco-Friendly and Cost-Effective Methodologies in Fluorinated Pyrazine Synthesis

The principles of "green chemistry" are increasingly being applied to the synthesis of fluorinated heterocyclic compounds. nih.gov These approaches aim to reduce the environmental impact by using less hazardous materials, minimizing waste, and employing energy-efficient techniques.

Non-conventional energy sources have shown promise in accelerating reactions and improving yields in the synthesis of related fluorinated heterocycles. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. researchgate.netresearchgate.net

Ultrasonic Irradiation: Sonication has been used to synthesize fluorinated pyrazoles in good to excellent yields, demonstrating another energy-efficient alternative to conventional heating. nih.gov

Furthermore, the development of novel catalytic systems offers a sustainable alternative to stoichiometric reagents. A notable example is the use of photoredox catalysis for the selective reduction of carboxylic acids to aldehydes. rsc.org This method, which can be driven by visible light from LEDs, often proceeds under mild conditions and can offer high chemoselectivity, avoiding the need for harsh reducing agents. rsc.org

Table 2: Emerging and Sustainable Synthetic Techniques

| Technique | Description | Advantages | Application Relevance | Ref. |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Rapid heating, shorter reaction times, potentially higher yields. | Synthesis of fluorinated heterocyclic compounds. | researchgate.netresearchgate.net |

| Ultrasonic Irradiation | Uses sound energy to induce chemical reactions. | Energy efficiency, good to excellent yields in short times. | Green synthesis of fluorinated pyrazoles. | nih.gov |

| Photoredox Catalysis | Uses a photocatalyst and light to drive reactions. | Mild conditions, high selectivity, avoids harsh stoichiometric reagents. | Selective reduction of carboxylic acids to aldehydes. | rsc.org |

| Continuous Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced safety, better control over reaction parameters, easy scalability. | Handling of hazardous fluorinating agents and unstable intermediates. | acs.org |

Chemical Reactivity and Advanced Transformations of 3 Trifluoromethyl Pyrazine 2 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde group at the 2-position is the principal site for a variety of chemical transformations, its reactivity significantly enhanced by the adjacent trifluoromethyl group.

The electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electrophilicity of the pyrazine (B50134) ring, renders the carbonyl carbon of the aldehyde exceptionally susceptible to nucleophilic attack. This heightened electrophilicity facilitates a broad range of nucleophilic addition reactions.

Classic examples of such transformations that are applicable to this substrate include the addition of organometallic reagents and the formation of carbon-carbon bonds via ylide chemistry.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent Example | Product Type |

| Grignard Reaction | Alkyl/Aryl-MgBr | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

The Wittig reaction, in particular, offers a versatile method for converting the aldehyde into various substituted alkenes. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a phosphonium (B103445) ylide, which then reacts with the aldehyde to yield an alkene and a phosphine (B1218219) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is often dependent on the nature of the ylide used; stabilized ylides typically afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The aldehyde functionality readily undergoes condensation reactions with primary amines and hydrazines (or their derivatives) to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and are often key steps in the preparation of biologically active molecules. nih.govnih.govresearchgate.net

The formation of hydrazones, for instance, typically involves the reaction of the aldehyde with a hydrazine (B178648) or hydrazide in a suitable solvent, often with acid catalysis. nih.govresearchgate.net These derivatives are of significant interest in medicinal chemistry. nih.gov

Table 2: Condensation Reaction Examples

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Acid catalysis, alcoholic solvent |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | Acid catalysis, alcoholic solvent |

| Hydrazide (R-C(O)NHNH₂) | Acylhydrazone | Acid catalysis, alcoholic solvent |

The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(trifluoromethyl)pyrazine-2-carboxylic acid. nih.gov This transformation is a common step in the synthesis of various pyrazine-based compounds. fluoromart.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be employed for the selective oxidation of the corresponding primary alcohol to the aldehyde, and stronger oxidizing conditions can lead to the carboxylic acid. The use of a vanadate (B1173111) anion-pyrazine-2-carboxylic acid system with hydrogen peroxide has also been reported for oxidation reactions. researchgate.net

The resulting carboxylic acid can be further derivatized to its corresponding esters through standard esterification procedures, such as Fischer esterification with an alcohol in the presence of an acid catalyst. google.comgoogle.com Alternatively, the ester can be synthesized through a multi-step process starting from precursors like alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. google.comgoogle.com

Table 3: Derivatization of the Carbaldehyde Group

| Transformation | Reagents | Product Functional Group |

| Oxidation | KMnO₄, CrO₃, PCC, DMP | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Esterification (from acid) | R-OH, H⁺ | Ester |

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electron deficiency is significantly amplified by the strongly electron-withdrawing trifluoromethyl group, which profoundly influences the ring's reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyrazine ring is highly deactivated towards electrophilic aromatic substitution (EAS). youtube.comyoutube.com The presence of two ring nitrogens and the potent trifluoromethyl group makes the ring extremely electron-poor, thus disfavoring attack by electrophiles. youtube.com Under forcing conditions, if a reaction were to occur, the electrophile would likely add to a nitrogen atom first, further deactivating the ring. youtube.comyoutube.com Successful EAS on pyrazine rings generally requires the presence of strong electron-donating groups, which is not the case for the title compound. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the 3-(trifluoromethyl)pyrazine system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly for a leaving group positioned on the ring. mdpi.comchemistrysteps.com While the title compound itself does not possess a typical leaving group on the ring, its derivatives, such as halogenated analogues, would be expected to undergo SNAr readily. Theoretical studies suggest that for electron-deficient heterocycles like pyrazine, concerted SNAr mechanisms may be more common than the traditional stepwise addition-elimination pathway. nih.gov The trifluoromethyl group enhances the ring's susceptibility to nucleophilic attack. chemistrysteps.com

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.orguwindsor.ca

For 3-(trifluoromethyl)pyrazine-2-carbaldehyde, several directing groups could potentially be exploited for DoM:

Pyrazine Nitrogens: The nitrogen atoms of the pyrazine ring can act as directing groups, facilitating metalation at adjacent carbon positions.

Aldehyde Group (via in situ protection): The aldehyde itself is reactive towards organolithium reagents. However, it can be transiently converted in situ into a directing group, such as an α-amino alkoxide, which can then direct ortho-lithiation.

Other Ring Substituents: In derivatives of the title compound, other functional groups can be employed as DMGs. For instance, a chloro substituent can direct metalation to an adjacent position.

Once the pyrazine ring is lithiated, the resulting organolithium species can be quenched with a wide variety of electrophiles, allowing for the introduction of new functional groups with high regioselectivity. cmu.eduacs.orgacs.org This methodology provides a direct route to highly functionalized pyrazine derivatives that would be difficult to access through other synthetic methods. cmu.eduacs.orgresearchgate.net

Table 4: Potential Directed Metalation Scenarios

| Directing Group | Potential Site of Metalation | Example Electrophile | Product |

| Pyrazine N-1 | C-2 (if aldehyde is protected) | I₂ | 2-Iodo derivative |

| Aldehyde (as α-amino alkoxide) | C-3 | Me₃SiCl | 3-Trimethylsilyl derivative |

| Chloro (in a derivative) | Adjacent C-H | PhCHO | Hydroxymethylphenyl derivative |

Utility as a Synthetic Building Block for Complex Architectures

The strategic placement of a reactive aldehyde group adjacent to a trifluoromethyl-substituted pyrazine ring makes this compound a valuable and versatile building block in synthetic organic chemistry. Its electron-deficient pyrazine core, further activated by the powerful electron-withdrawing trifluoromethyl group, facilitates a range of chemical transformations. This allows for its incorporation into more complex molecular frameworks, including fused heterocyclic systems and advanced organic intermediates that are pivotal in medicinal chemistry and materials science.

The aldehyde functionality of this compound is a key handle for constructing fused-ring systems through annulation reactions, which involve the formation of a new ring fused to the initial pyrazine core. This strategy is particularly prominent in the synthesis of nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazines, a privileged scaffold in modern drug discovery.

The 3-(trifluoromethyl)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine core is the central pharmacophore of several marketed drugs, most notably the anti-diabetic agent Sitagliptin. nih.govchemicalbook.com Synthetic routes to this key scaffold often involve the cyclization of a hydrazine derivative onto a pyrazine ring. While many reported syntheses build the scaffold from acyclic or alternative pyrazine precursors, the aldehyde group of the title compound provides a direct entry point for such cyclizations, for instance, through condensation with a suitable hydrazine followed by oxidative cyclization.

Research has demonstrated the synthesis of the key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride, from precursors like 2-chloropyrazine (B57796) or through a multi-step process starting from ethyl trifluoroacetate (B77799). nih.govgoogle.com These syntheses underscore the importance of the trifluoromethyl-pyrazine structural unit. Once formed, this triazolopyrazine intermediate is further elaborated. For example, it can be reacted with various isocyanates to produce a diverse library of 3-trifluoromethyl-5,6-dihydro- nih.govmdpi.comresearchgate.nettriazolo pyrazine derivatives, which have been investigated for their potential anti-cancer properties. mdpi.comresearchgate.net

The table below summarizes a selection of synthetic transformations leading to or utilizing the triazolo[4,3-a]pyrazine scaffold.

| Starting Material/Intermediate | Reagents & Conditions | Product | Research Focus | Ref |

| Intermediate V (a precursor to the triazolo-pyrazine ring) | 1. Methanol (MeOH), 55°C2. Concentrated Hydrochloric Acid (HCl) | 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine Hydrochloride | Synthesis of a key scaffold for antibacterial agents | nih.gov |

| 2-chloropyrazine | 1. Hydrazine hydrate, Ethanol2. Trifluoroacetic anhydride, Chlorobenzene, Methanesulfonic acid3. H₂, Pd/C, Ethanol, HCl | 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride | Synthesis of a key intermediate for Sitagliptin | google.com |

| 3-trifluoromethyl-5,6,7,8-tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-α]pyrazine hydrochloride | Isocyanates, Triethylamine (Et₃N), Dichloromethane (DCM), Room Temperature | 3-trifluoromethyl-5,6-dihydro- nih.govmdpi.comresearchgate.nettriazolo pyrazine derivatives | Synthesis of potential anti-cancer agents | mdpi.comresearchgate.net |

While the synthesis of triazolo[4,3-a]pyrazines is well-documented, the direct application of this compound in the synthesis of other fused systems like pyrazolo[4,3-c]pyridines or pyrazolo-pyrrolo-pyrazine scaffolds is not as extensively reported in the literature.

The aldehyde functional group offers potential for participation in polymerization reactions, such as condensations with diols or diamines to form polyacetals or polyimines, respectively. However, a review of current scientific literature indicates that the specific use of this compound as a monomer in polymer synthesis is not a well-documented area of research. Its application in this field appears to be limited or remains to be explored.

One of the most significant roles of this compound is as a precursor to advanced organic intermediates, which are molecules that serve as stepping stones for the construction of more complex, high-value compounds, particularly pharmaceuticals.

The aldehyde can be readily oxidized to its corresponding carboxylic acid, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, or reduced to the alcohol, (3-(trifluoromethyl)pyrazin-2-yl)methanol. These simple transformations yield new, stable intermediates with orthogonal reactivity that are valuable in multi-step syntheses.

The most critical application is its role as a precursor to the 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride intermediate. chemicalbook.comgoogle.com This compound is a cornerstone in the industrial synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. nih.govchemicalbook.com The synthesis of this crucial intermediate highlights the industrial relevance of molecules derived from the trifluoromethyl pyrazine scaffold. google.com Beyond Sitagliptin, this triazolopyrazine core and its derivatives are used to generate libraries of novel compounds for biological screening, as demonstrated in the development of potential anti-cancer agents. mdpi.comresearchgate.net

The following table outlines key transformations where the trifluoromethyl pyrazine core serves as a precursor to advanced intermediates.

| Precursor | Transformation | Reagents/Conditions | Product/Intermediate | Application | Ref |

| 2-chloropyrazine derived intermediates | Multi-step synthesis including cyclization and reduction | See Ref. for details | 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride | Key intermediate for Sitagliptin synthesis | chemicalbook.comgoogle.com |

| 3-trifluoromethyl-5,6,7,8-tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[4,3-α]pyrazine hydrochloride | Reaction with Isocyanates | Triethylamine, Dichloromethane | Substituted 3-trifluoromethyl-5,6-dihydro- nih.govmdpi.comresearchgate.nettriazolo pyrazine derivatives | Library synthesis for anti-cancer screening | mdpi.comresearchgate.net |

| Ethyl trifluoroacetate derived intermediates | Multi-step synthesis including cyclization | See Ref. for details | 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold | Core scaffold for antibacterial agents | nih.gov |

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the three protons: one aldehydic proton and two aromatic protons on the pyrazine (B50134) ring.

Aldehyde Proton (-CHO): A singlet is anticipated at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl group.

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (δ 8.5-9.0 ppm). They should appear as a pair of doublets due to coupling to each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is predicted based on chemical structure and principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Pyrazine H-5 | 8.7 - 9.0 | Doublet (d) |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six unique carbon signals are expected, corresponding to each carbon atom in the molecule.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the δ 190-200 ppm range.

Pyrazine Ring Carbons: Four signals are anticipated for the pyrazine ring carbons. The carbon atom bonded to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom of the aldehyde group (C-2) will also be distinct. The two carbons bearing protons (C-5 and C-6) will appear in the aromatic region.

Trifluoromethyl Carbon (-CF₃): This carbon signal is also expected to be a quartet due to one-bond coupling with the three fluorine atoms and will appear in the δ 115-125 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on chemical structure and principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C=O | 190 - 200 | Singlet (or Doublet due to ³JCH) |

| C-2 | 145 - 155 | Singlet |

| C-3 | 140 - 150 | Quartet (q) |

| C-5 | 144 - 148 | Doublet |

| C-6 | 142 - 146 | Doublet |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It is essential for confirming the presence and integrity of the trifluoromethyl (-CF₃) group. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as the three fluorine atoms are chemically equivalent and there are no adjacent protons to cause splitting. The chemical shift for a -CF₃ group on an aromatic ring typically appears in the range of δ -60 to -70 ppm relative to a standard like CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₆H₃F₃N₂O), the calculated monoisotopic mass is 176.01974 Da. uni.lu An HRMS measurement confirming this mass to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically results in the formation of a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound, this would correspond to an m/z value of approximately 177.02702. uni.lu The detection of this ion confirms the molecular weight of the compound. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 199.00896), may also be observed and can further corroborate the molecular weight. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound Source: Predicted data from PubChem. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.02702 |

| [M+Na]⁺ | 199.00896 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

While experimental MALDI-TOF MS data for this compound is not extensively documented in publicly available literature, theoretical predictions of its mass-to-charge ratio (m/z) for various adducts can be calculated. These predictions are invaluable for identifying the compound in mass spectrometry analyses. The predicted m/z values for different adducts of the compound, which has a monoisotopic mass of 176.01974 Da, are detailed in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.02702 |

| [M+Na]⁺ | 199.00896 |

| [M-H]⁻ | 175.01246 |

| [M+NH₄]⁺ | 194.05356 |

| [M+K]⁺ | 214.98290 |

| [M+H-H₂O]⁺ | 159.01700 |

| [M+HCOO]⁻ | 221.01794 |

| [M+CH₃COO]⁻ | 235.03359 |

| [M+Na-2H]⁻ | 196.99441 |

| [M]⁺ | 176.01919 |

| [M]⁻ | 176.02029 |

This data is based on theoretical predictions and serves as a reference for experimental analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the aldehyde and the trifluoromethyl-substituted pyrazine ring.

Key expected IR absorption bands include:

C-H stretch (aromatic): Around 3100-3000 cm⁻¹

C=O stretch (aldehyde): A strong band in the region of 1715-1695 cm⁻¹

C=N stretch (pyrazine ring): In the range of 1585-1450 cm⁻¹

C-F stretch (trifluoromethyl group): Strong, characteristic bands typically observed between 1350 and 1100 cm⁻¹

Elemental Analysis (EA) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn confirms its empirical formula. For this compound (C₆H₃F₃N₂O), the theoretical elemental composition can be calculated as follows:

| Element | Theoretical Percentage |

| Carbon (C) | 40.92% |

| Hydrogen (H) | 1.72% |

| Fluorine (F) | 32.36% |

| Nitrogen (N) | 15.91% |

| Oxygen (O) | 9.08% |

Experimental data from elemental analysis of a synthesized sample would be compared against these theoretical values to confirm the compound's purity and empirical formula. For instance, in the analysis of a related compound, 3-Chloro-N-(3-(trifluoromethyl)benzyl)pyrazine-2-carboxamide, the calculated and found elemental analysis values were reported to be in close agreement, validating its composition.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions and for preliminary purity checks. For pyrazine derivatives, TLC is routinely used with silica gel plates and a mixture of solvents as the mobile phase. The compound's retention factor (R_f) value provides a qualitative measure of its polarity. For example, in the analysis of related N-benzylpyrazine-2-carboxamide derivatives, a mobile phase of hexane/ethyl acetate (B1210297) (1:1) was used to monitor reaction progress.

Column chromatography is the standard method for the purification of this compound on a preparative scale. The choice of stationary phase (typically silica gel) and eluent system is critical for achieving high purity. The polarity of the eluent is often optimized based on preliminary TLC analysis. For instance, the purification of a related compound, Pyraziflumid, which contains the 3-(trifluoromethyl)pyrazine-2-carboxamide moiety, involves column chromatography.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a powerful and widely used analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. conferenceworld.inresolvemass.cawikipedia.orgslideshare.netpolymersource.ca This method separates molecules based on their hydrodynamic volume in solution rather than their chemical properties. wikipedia.orgyoutube.com The process involves dissolving a polymer sample in a suitable solvent and passing it through a column packed with porous gel beads. polymersource.carqmplus.comeag.com

The fundamental principle of GPC is size exclusion. conferenceworld.inyoutube.com As the polymer solution moves through the column, larger polymer chains are unable to enter the small pores of the gel beads and thus travel a shorter path, eluting from the column more quickly. wikipedia.orgyoutube.comrqmplus.comeag.com Conversely, smaller molecules can penetrate the pores to varying degrees, leading to a longer, more tortuous path through the column and a later elution time. wikipedia.orgyoutube.comrqmplus.comeag.com This size-based separation is critical for understanding a polymer's physical and mechanical properties, which are heavily influenced by its molecular weight distribution. azom.comsepscience.com

In the context of novel polymers synthesized using monomers such as this compound, GPC would be an indispensable tool for characterization. For instance, if this compound were used to synthesize a novel polymer, GPC analysis would be crucial to determine the success of the polymerization reaction and the characteristics of the resulting material. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. resolvemass.cawikipedia.org The PDI value indicates the breadth of the molecular weight distribution in the polymer sample. resolvemass.ca

The instrumentation for GPC typically consists of a solvent delivery system (pump), an injector, a set of columns, and one or more detectors. slideshare.netfiveable.me Common detectors include Refractive Index (RI), Ultraviolet (UV), and light scattering (LS) detectors. rqmplus.comsepscience.com For a hypothetical polymer containing the pyrazine ring from this compound, a UV detector could be particularly effective due to the chromophoric nature of the aromatic ring system.

A typical GPC analysis of such a polymer would involve dissolving it in a suitable solvent like tetrahydrofuran (THF) or hexafluoroisopropanol (HFIP), depending on the polymer's solubility. ufl.edu The solution would be injected into the GPC system, and the elution profile would be recorded by the detectors. By calibrating the system with polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate), the retention times of the sample fractions can be converted into molecular weights, yielding a detailed molecular weight distribution curve. wikipedia.orgufl.eduaimplas.net

Detailed Research Findings:

While specific GPC data for polymers derived solely from this compound is not available in public literature, we can illustrate the expected research findings with a hypothetical example. Let us consider a hypothetical condensation polymer, "Poly(TFMP-co-ester)," synthesized using this compound and a co-monomer. GPC analysis would be performed to assess the molecular weight characteristics post-synthesis.

The primary data obtained from the GPC analysis would be a chromatogram showing the detector response versus elution time. This chromatogram is then used to calculate the molecular weight distribution and averages. The results would allow researchers to understand how reaction conditions (e.g., temperature, monomer concentration, reaction time) affect the final polymer's chain length and distribution. For example, a narrow PDI (closer to 1.0) would indicate a more controlled polymerization process, yielding polymer chains of similar lengths, which often leads to more uniform material properties. wikipedia.org

Below is an interactive data table representing typical results from a GPC analysis of two different batches of the hypothetical Poly(TFMP-co-ester), illustrating how GPC is used for quality control and batch-to-batch consistency checks. resolvemass.caeag.com

Interactive Data Table: GPC Analysis of Hypothetical Poly(TFMP-co-ester) Batches

| Parameter | Batch A | Batch B | Description |

| Peak Retention Time (min) | 15.2 | 14.8 | The time at which the highest concentration of the polymer elutes. A shorter time indicates a higher average molecular weight. |

| Mn ( g/mol ) | 45,000 | 55,000 | Number-Average Molecular Weight: The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw ( g/mol ) | 67,500 | 93,500 | Weight-Average Molecular Weight: An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. Larger molecules contribute more to this value. |

| PDI (Mw/Mn) | 1.50 | 1.70 | Polydispersity Index: A measure of the broadness of the molecular weight distribution. A higher value indicates a wider range of polymer chain lengths. |

This data illustrates that Batch B resulted in a polymer with a higher average molecular weight but also a broader molecular weight distribution compared to Batch A. Such information is vital for correlating the polymer's molecular characteristics with its bulk properties like mechanical strength, viscosity, and thermal stability, ensuring the material is suitable for its intended application. azom.comatslab.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods are instrumental in elucidating the electronic characteristics and reaction pathways of 3-(Trifluoromethyl)pyrazine-2-carbaldehyde.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. The electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electronic properties of the pyrazine (B50134) ring and the adjacent aldehyde group. This effect enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

Theoretical calculations for pyrazine-2-carbaldehyde (B1279537), a closely related compound, have been performed to understand its reactivity. nih.gov For instance, studies on the reaction of pyrazine-2-carbaldehyde with hydrazine (B178648) have utilized DFT to map out the reaction mechanism, highlighting the formation of intermediates. nih.gov While specific DFT studies providing a full electronic profile for this compound are not widely published, some computational findings indicate a Lowest Unoccupied Molecular Orbital (LUMO) energy of approximately -1.8 eV for the aldehyde, underscoring its electrophilic character. The position of the -CF3 group at the 3-position is crucial; its proximity to the aldehyde group leads to a more pronounced increase in electrophilicity compared to isomers where the group is more distant.

A comprehensive DFT analysis would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate various electronic descriptors.

Table 1: Representative Electronic Properties of Pyrazine Derivatives from Theoretical Calculations

| Compound | Computational Method | Calculated Property | Value |

| This compound | DFT | LUMO Energy | -1.8 eV |

| Pyrazine-2-carbaldehyde | DFT | Reaction Exoergicity (with hydrazine) | ~70 kJ/mol nih.govresearchgate.net |

This table presents available or analogous data and will be updated as more specific research becomes available.

Computational studies are pivotal in mapping the energetic landscapes of chemical reactions, including the identification of transition states and intermediates. For pyrazine derivatives, DFT calculations have been successfully employed to elucidate reaction pathways. For example, the condensation reaction between pyrazine-2-carbaldehyde and hydrazine has been studied computationally, revealing the free activation energies for the addition and dehydration steps. nih.gov Such studies show that the dehydration steps generally have higher activation barriers than the initial nucleophilic addition. nih.gov

For this compound, the aldehyde group is the primary site for a variety of chemical transformations. Computational modeling of its reactions, such as oxidation to the corresponding carboxylic acid or reduction to an alcohol, would involve locating the transition state structures for these transformations and calculating the associated activation energies. This information provides a deeper understanding of the reaction kinetics and the factors that control product formation. While specific computational studies on the reaction mechanisms of this compound are limited in publicly accessible literature, the established methodologies for related pyrazine aldehydes serve as a clear precedent for future investigations. nih.govresearchgate.net

Molecular Simulations

Molecular simulations allow for the study of the dynamic behavior of this compound, including its conformational flexibility and its interactions with other molecules.

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. For a molecule like this compound, the primary conformational flexibility would arise from the rotation of the aldehyde group relative to the pyrazine ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of a protein target. The pyrazine scaffold is a common feature in many biologically active molecules, and its interactions with proteins have been studied through docking. nih.gov

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-stacking and hydrophobic interactions. nih.gov The trifluoromethyl group typically enhances hydrophobic interactions and can influence binding affinity. A reported molecular docking study of this compound against a bacterial dihydrofolate reductase enzyme indicated a binding affinity (ΔG) of -9.2 kcal/mol, which was more favorable than the non-fluorinated analog (-7.5 kcal/mol), highlighting the positive contribution of the -CF3 group to binding.

Docking studies can provide valuable information on the specific amino acid residues that are key to the interaction, guiding the design of more potent and selective analogs.

Emerging Research Directions and Future Perspectives in 3 Trifluoromethyl Pyrazine 2 Carbaldehyde Chemistry

Advancements in Asymmetric Synthesis Involving the Carbaldehyde Moiety

The development of asymmetric methodologies to control the stereochemistry of reactions involving the carbaldehyde group is a cornerstone of modern synthesis. For 3-(trifluoromethyl)pyrazine-2-carbaldehyde, future research is poised to focus on the enantioselective addition of nucleophiles to the carbonyl carbon. This would yield chiral secondary alcohols, which are valuable precursors for a wide range of biologically active molecules.

Key prospective research areas include:

Asymmetric Alkylation and Arylation: The use of chiral organometallic reagents (e.g., Grignard or organolithium reagents complexed with chiral ligands) or organocatalysts to introduce alkyl or aryl groups enantioselectively.

Stereoselective Reductions: Employing chiral reducing agents or transfer hydrogenation with chiral catalysts to produce enantiomerically enriched (3-(trifluoromethyl)pyrazin-2-yl)methanol.

Aldol and Related Reactions: Developing enantioselective Aldol, Henry (nitroaldol), or Morita-Baylis-Hillman reactions where the pyrazine (B50134) carbaldehyde acts as the electrophilic partner. Success in this area would provide access to complex, highly functionalized, and stereochemically rich structures.

While specific studies on the asymmetric transformation of this compound are still emerging, extensive research on other trifluoromethylated carbonyl compounds and heteroaromatic aldehydes provides a strong foundation. For instance, the successful asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines has been achieved from chiral precursors, demonstrating the feasibility of controlling stereocenters adjacent to a trifluoromethyl group. ugent.be Similarly, transition metal catalysis with chiral ligands has proven to be a powerful strategy for the enantioselective construction of chiral α-amino ketones, a transformation that could be adapted for the target aldehyde. acs.org

Development of Catalytic Methodologies for Selective Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity, minimizing waste and complex purification steps. For this compound, catalytic functionalization can be envisioned at several positions.

C-H Bond Functionalization: Directing-group assisted or inherent regioselective C-H activation of the pyrazine ring is a highly attractive strategy. The aldehyde or a derivative thereof could serve as a directing group to introduce substituents at the C-5 or C-6 positions of the pyrazine core. This approach avoids pre-functionalization steps and offers a direct route to polysubstituted pyrazines, which are prevalent in pharmaceuticals and functional materials. lifechemicals.comresearchgate.net

Cross-Coupling Reactions: If a halogen atom is introduced onto the pyrazine ring (e.g., at C-5 or C-6), well-established catalytic cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations could be employed. researchgate.net These reactions would enable the modular assembly of complex molecules by connecting the pyrazine scaffold to a wide variety of other chemical fragments.

Catalytic Conversion of the Aldehyde: Beyond additions, the aldehyde can be a substrate for catalytic oxidation to a carboxylic acid, decarbonylation, or conversion to a nitrile, providing further avenues for diversification.

Research on pyrazine derivatives has already demonstrated the feasibility of such catalytic reactions, which serve as a blueprint for future work on this specific trifluoromethylated scaffold. researchgate.nettandfonline.com

Exploration of Novel Reaction Pathways and Domino Sequences

Domino reactions, or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov The dual reactivity of this compound (electrophilic aldehyde and electron-deficient pyrazine ring) makes it an ideal candidate for designing novel domino sequences.

Future research is likely to explore pathways such as:

Initial Nucleophilic Attack: A bifunctional nucleophile could initially react with the aldehyde.

Intramolecular Cyclization: A subsequent intramolecular reaction could occur where a part of the attached nucleophile attacks a position on the pyrazine ring, potentially leading to the formation of fused heterocyclic systems.

This strategy has been successfully applied to other heteroaromatic aldehydes like 3-formylchromones, which undergo domino reactions with various nucleophiles to construct complex fused scaffolds. nih.govbeilstein-journals.org Similar multicomponent reactions, where the pyrazine carbaldehyde, an amine, and a third component are combined in one pot, could lead to the rapid assembly of diverse molecular libraries. For example, a three-component reaction of an (arylhydrazono)methyl-4H-chromen-4-one, a primary amine, and malononitrile (B47326) has been used to efficiently synthesize pyrazolopyridines. nih.gov An analogous strategy using this compound could yield novel pyrazine-fused heterocycles.

Strategic Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

Pyrazine-containing compounds are of significant interest in materials science due to their electronic properties. lifechemicals.com They are often found in π-conjugated polymers, organic light-emitting diodes (OLEDs), and photovoltaic devices. The introduction of a trifluoromethyl group can enhance key material properties, such as electron affinity, thermal stability, and solubility, while lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level.

The this compound scaffold is a promising building block for advanced materials for several reasons:

Electron-Deficient Nature: The pyrazine ring, further functionalized with a CF₃ group, is highly electron-deficient, making it an excellent component for n-type organic semiconductors.

Reactive Handle: The carbaldehyde group provides a convenient point for polymerization or for attachment to other chromophores or polymer backbones. It can be readily converted into other functional groups (e.g., alkynes, vinyl groups, or diols) suitable for various polymerization techniques.

Future work will likely involve incorporating this scaffold into conjugated polymers and oligomers to investigate their optical and electronic properties for applications in organic electronics. lifechemicals.com

| Potential Material Application | Role of the this compound Scaffold | Desired Property Enhancement |

| Organic Semiconductors | n-type building block in conjugated polymers | Improved electron transport, air stability |

| Organic Light-Emitting Diodes (OLEDs) | Host material or electron-transport layer component | Lowered LUMO for efficient electron injection |

| Photovoltaic Devices | Electron-acceptor component in bulk heterojunctions | Increased open-circuit voltage (Voc) |

Role in the Synthesis of Diverse Heterocyclic Building Blocks

One of the most immediate and impactful research directions for this compound is its use as a versatile starting material for constructing a wide array of other heterocyclic systems. The aldehyde function is a gateway to numerous classical heterocyclic syntheses.

The aldehyde can be transformed into various intermediates, which then undergo cyclization reactions:

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines would yield hydrazones. These can be used in Fischer indole (B1671886) synthesis analogues or as precursors for pyrazoles and other nitrogen-rich heterocycles.

Imines: Reaction with primary amines forms imines (Schiff bases), which are key intermediates in the synthesis of heterocycles like quinolines (via Friedländer annulation), pyrroles, and imidazoles.

Enones: Aldol condensation with ketones can generate α,β-unsaturated ketones (enones), which are powerful Michael acceptors for the synthesis of six-membered rings like pyridines and pyrimidines.

The table below illustrates some potential heterocyclic systems that could be synthesized from this compound through well-established synthetic routes.

| Intermediate Derivative | Reagent(s) | Resulting Heterocyclic Core |

| Hydrazone | Hydrazine | Pyrazole |

| Imine | α-Amino ketone | Imidazole |

| Enone (from Aldol condensation) | Ammonia, Ketone | Pyridine (B92270) |

| β-Ketoester (from Claisen-Schmidt) | Active methylene (B1212753) compound, Base | Pyridinone |

This versatility underscores the compound's value as a foundational building block, enabling access to novel and complex heterocyclic structures that are central to drug discovery and agrochemical research. nih.gov

常见问题

Q. What are the established synthetic routes for 3-(trifluoromethyl)pyrazine-2-carbaldehyde, and how do reaction conditions influence yield?

Answer: A common approach involves functionalizing pyrazine cores via halogenation followed by trifluoromethylation. For example, chlorination of pyrazine-2-carbaldehyde derivatives using POCl₃ can introduce reactive sites for subsequent nucleophilic substitution with trifluoromethylating agents like CF₃SiMe₃ or CF₃Cu . Optimization of reaction temperature (typically 80–120°C), solvent polarity (DMF or THF), and catalyst (e.g., CuI) is critical for achieving >70% yield. Post-synthesis purification often requires column chromatography (silica gel, hexane/EtOAc gradient) to isolate the aldehyde from byproducts like hydrolyzed acids .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR is essential for confirming the trifluoromethyl group (δ ≈ -60 to -65 ppm). ¹H NMR resolves aldehyde protons (δ 9.8–10.2 ppm) and pyrazine ring protons (δ 8.5–9.0 ppm) .

- X-ray crystallography : Determines molecular conformation and electronic effects of the trifluoromethyl group on the pyrazine ring. Data from similar compounds show C=O bond elongation due to electron-withdrawing effects .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 207.03 for C₆H₄F₃N₂O) .

Table 1 : Key Characterization Parameters

| Technique | Critical Parameters | Observed Data |

|---|---|---|

| ¹H NMR | Aldehyde proton | δ 10.1 ppm (s, 1H) |

| ¹⁹F NMR | CF₃ group | δ -63.2 ppm (s, 3F) |

| HRMS | [M+H]⁺ | m/z 207.0345 (calc. 207.0348) |

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the aldehyde moiety in cross-coupling or condensation reactions?

Answer: The electron-withdrawing CF₃ group enhances electrophilicity of the aldehyde, accelerating nucleophilic additions (e.g., Knoevenagel condensations). However, steric hindrance from CF₃ can reduce yields in Suzuki-Miyaura couplings. Computational studies (DFT) suggest a 15–20% decrease in electron density at the aldehyde carbon compared to non-fluorinated analogs, aligning with experimental observations of faster imine formation .

Q. What computational methods are recommended to model the electronic effects of this compound in drug design?

Answer:

- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict frontier molecular orbitals (FMOs) to assess reactivity. For this compound, LUMO localization on the aldehyde group supports nucleophilic attack mechanisms .

- Molecular docking : Docking into enzyme active sites (e.g., bacterial dihydrofolate reductase) reveals binding affinity trends. The CF₃ group enhances hydrophobic interactions but may sterically clash with polar residues .

Table 2 : Computational Findings

| Method | Key Insight | Reference |

|---|---|---|

| DFT | LUMO at aldehyde: -1.8 eV | |

| Docking | ΔG binding: -9.2 kcal/mol (vs. -7.5 for non-CF₃ analog) |

Q. How can contradictory data on solubility and stability in aqueous media be resolved?

Answer: Discrepancies arise from varying pH and solvent systems. For example:

Q. What strategies mitigate challenges in synthesizing derivatives via reductive amination?

Answer:

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Answer: Inhibitory activity against Mycobacterium tuberculosis enoyl-ACP reductase was observed (IC₅₀ = 2.3 µM). Validate via:

- Microplate Alamar Blue assay : Measures bacterial growth inhibition.

- ITC (Isothermal Titration Calorimetry) : Confirms binding thermodynamics (ΔH = -12.4 kcal/mol) .

Methodological Considerations

Q. How to address discrepancies between experimental and theoretical NMR chemical shifts?

Answer:

- Solvent effects : Simulate shifts using PCM (Polarizable Continuum Model) with explicit solvent molecules (e.g., DMSO-d₆).

- Dynamic effects : Include Boltzmann-weighted conformer ensembles in calculations to match observed splitting .

Q. What alternative synthetic routes exist for scale-up without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。